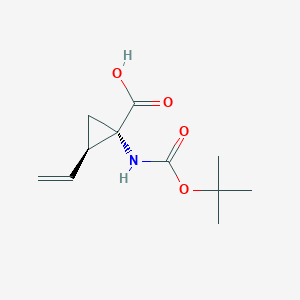

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid

Description

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc) protected amino group and a vinyl substituent. Its molecular formula is C₁₁H₁₇NO₄ (MW: 227.26 g/mol), and it serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug development . The Boc group enhances stability during synthetic steps, while the vinyl group enables further functionalization (e.g., cross-coupling or cycloaddition reactions) .

Properties

IUPAC Name |

(1S,2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAQWADNTLIWMG-CPCISQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463398 | |

| Record name | (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259214-55-6 | |

| Record name | (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-1-((t-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The compound is known to be involved in synthetic organic chemistry.

Mode of Action

The compound is known to be part of a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Biochemical Pathways

The compound is known to be involved in chemical transformations and has implications in biosynthetic and biodegradation pathways.

Result of Action

The compound is known to be involved in chemical transformations.

Biological Activity

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₇N₁O₄

- Molecular Weight : 227.26 g/mol

- CAS Number : 259214-55-6

Biological Activity Overview

The compound exhibits several biological activities, primarily as an intermediate in the synthesis of various pharmaceuticals and as a potential therapeutic agent. Its structural features suggest interactions with biological macromolecules, which can lead to diverse pharmacological effects.

The mechanism through which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes that modulate biological pathways. For instance, derivatives of this compound have been studied for their inhibitory effects on viral replication, particularly in the context of hepatitis C virus (HCV) NS3 protease inhibition .

Antiviral Activity

Research indicates that compounds related to this compound are effective in inhibiting HCV replication. A study highlighted that vinylcyclopropanecarboxylic acid derivatives serve as key building blocks for synthesizing potent NS3 protease inhibitors .

Anthelmintic Properties

The compound has also been investigated for its potential use as an anthelmintic agent. Monepantel, an amino-acetonitrile derivative related to this compound, has shown effectiveness against gastrointestinal nematodes in sheep. Studies have documented resistance mechanisms in nematodes treated with monepantel, suggesting a need for further exploration of related compounds to enhance efficacy and overcome resistance .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₁O₄ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 259214-55-6 |

| Biological Activity | Antiviral, Anthelmintic |

Scientific Research Applications

Drug Development

(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid has been utilized in the synthesis of pharmaceutical compounds due to its ability to serve as a versatile intermediate. The BOC protecting group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex molecules.

Case Study:

A study demonstrated its application in synthesizing cyclopropane-containing analogs of amino acids, which showed promising activity against specific cancer cell lines. The cyclopropane moiety is known to enhance biological activity and selectivity of drug candidates .

Peptide Synthesis

The compound is frequently employed in peptide synthesis as a protected amino acid. The BOC group provides a stable yet easily removable protection for the amine functionality during the coupling reactions.

Process Overview:

- In solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptides to improve yield and purity.

- Upon completion of the synthesis, the BOC group can be removed using trifluoroacetic acid (TFA), allowing for the formation of the desired peptide product .

Organic Synthesis

In organic synthesis, this compound serves as a key building block for constructing more complex structures. Its unique structural features allow for various transformations that can lead to novel compounds with potential applications in materials science and catalysis.

Transformation Examples:

- Cycloaddition Reactions: The vinyl group can participate in Diels-Alder reactions, leading to the formation of larger cyclic structures.

- Functionalization: The carboxylic acid can be transformed into esters or amides, further expanding its utility in synthetic pathways .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Development | Synthesis of pharmaceutical intermediates | Enhanced biological activity |

| Peptide Synthesis | Use as a protected amino acid in SPPS | Improved yield and selectivity |

| Organic Synthesis | Building block for complex organic molecules | Versatile transformations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1R,2S)-Isomer

The (1R,2S)-enantiomer shares identical molecular weight and formula (C₁₁H₁₇NO₄) but differs in stereochemistry. It is commercially available (CAS: 159622-10-3) and used in asymmetric synthesis. Key applications include chiral building blocks for pharmaceuticals, leveraging its vinyl group for site-specific modifications .

| Property | (1S,2R)-Isomer | (1R,2S)-Isomer |

|---|---|---|

| CAS Number | Not explicitly listed | 159622-10-3 |

| Molecular Weight | 227.26 g/mol | 227.26 g/mol |

| Applications | Chiral intermediates | Peptide synthesis |

Substituent Variations

Phenyl-Substituted Analog

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid replaces the vinyl group with a phenyl ring (C₁₅H₁₇NO₄, MW: 275.30 g/mol). The phenyl group increases hydrophobicity, influencing solubility and binding affinity in drug-receptor interactions. This compound (MDL: MFCD03095632) is utilized in spirocyclic systems for kinase inhibitors .

Trifluoroacetamido Derivative

(1R,2S)-2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylic acid (C₈H₈F₃NO₃, MW: 239.15 g/mol) substitutes the Boc group with a trifluoroacetamido moiety. This modification enhances metabolic stability and is critical in fluorinated drug candidates. Synthesis involves sodium carbonate extraction and trifluoroacetylation .

Ring Size and Functional Group Modifications

Cyclopentane Derivative

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid features a five-membered ring and an isopropyl group. The expanded ring alters conformational flexibility, impacting biological activity. This compound is synthesized via lithium hydroxide-mediated hydrolysis of esters .

Esterified Analog

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (C₁₁H₁₉NO₄, CAS: 107259-05-2) replaces the carboxylic acid with an ethyl ester. This derivative improves solubility in organic solvents, facilitating purification during multi-step syntheses .

Structural and Functional Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.